molecular formula C17H26N2O3 B141638 Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate CAS No. 475469-14-8

Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Cat. No.: B141638
CAS No.: 475469-14-8
M. Wt: 306.4 g/mol
InChI Key: YAJSWXXRXAAIHN-UHFFFAOYSA-N
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Description

Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a benzyl group, and a pyrrolidine ring

Preparation Methods

The synthesis of tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with 1-benzyl-3-(hydroxymethyl)pyrrolidine under specific conditions. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or hydroxymethyl groups, using reagents like alkyl halides or sulfonates.

Scientific Research Applications

Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound. The benzyl group can participate in π-π interactions, while the hydroxymethyl group can form hydrogen bonds, contributing to the overall activity of the compound.

Comparison with Similar Compounds

Tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate can be compared with similar compounds such as:

    Tert-butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the benzyl and pyrrolidine moieties.

    Benzyl carbamate: Contains the benzyl group but lacks the tert-butyl and pyrrolidine components.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different substituents, which can affect their chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[1-benzyl-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(21)18-17(13-20)9-10-19(12-17)11-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJSWXXRXAAIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448201
Record name TERT-BUTYL 1-BENZYL-3-(HYDROXYMETHYL)PYRROLIDIN-3-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475469-14-8
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)-1-(phenylmethyl)-3-pyrrolidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475469-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TERT-BUTYL 1-BENZYL-3-(HYDROXYMETHYL)PYRROLIDIN-3-YLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 1-benzyl-3-(tert-butoxycarbonylamino)pyrrolidine-3-carboxylate (21.7 g, 64.9 mmol) in THF (320 mL) was added dropwise a solution of LiAlH4 in THF (1.0 M, 55.2 mL, 55.2 mmol) at −78° C. under nitrogen. The reaction mixture was warmed to 0° C. for 5 minutes and then quenched by dropwise addition of water (2.1 mL) followed by 15% NaOH (2.1 mL) and water (6.3 mL). The reaction mixture was stirred at ambient temperature for 15 minutes and then filtered through Celite®. The filtrate was concentrated under reduced pressure and purified by flash chromatography on silica gel (4% MeOH in DCM) to give tert-butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate (11.2 g, 56%) as a colorless oil.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
55.2 mL
Type
solvent
Reaction Step One

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